N-Nitrosodiclofenac

Vue d'ensemble

Description

N-Nitrosodiclofenac is a nitrosamine derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug. Nitrosamines are a class of organic compounds characterized by the presence of a nitroso group attached to a nitrogen atom. This compound has garnered attention due to its potential mutagenic and carcinogenic properties, which are of significant concern in pharmaceutical and environmental contexts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Nitrosodiclofenac can be synthesized through the nitrosation of diclofenac. The process typically involves the reaction of diclofenac with nitrosating agents such as sodium nitrite in acidic conditions. The reaction is carried out at low temperatures to control the formation of the nitroso compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the product. Advanced techniques such as liquid chromatography-mass spectrometry are employed to monitor and validate the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-Nitrosodiclofenac undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted nitroso compounds.

Applications De Recherche Scientifique

Pharmacological Research

N-Nitrosodiclofenac has garnered attention in pharmacological research due to its potential mutagenicity and implications for drug safety.

- Mutagenicity Studies : Research indicates that N-NDC may exhibit mutagenic properties, raising concerns about its presence as an impurity in pharmaceutical formulations. A study highlighted the need for rigorous testing to assess the genotoxic potential of N-NDC, particularly in light of regulatory scrutiny regarding nitrosamines in drugs .

- Biotransformation Studies : N-NDC is formed through the nitrosation of diclofenac in biological systems, particularly in wastewater treatment environments. Studies have shown that this transformation can occur via microbial processes, where reactive nitrogen species are produced during nitrification . This biotransformation pathway is critical for understanding the environmental impact and safety of diclofenac and its derivatives.

Environmental Monitoring

The presence of this compound in wastewater has significant implications for environmental health.

- Detection in Wastewater : Research indicates that diclofenac is poorly removed during wastewater treatment processes, leading to the formation of various nitro/nitroso derivatives, including N-NDC. This has raised concerns about the ecological effects of pharmaceuticals in aquatic environments . Monitoring programs are essential to assess the levels of such compounds and their potential impact on wildlife and human health.

- Analytical Methods : The development of analytical methods for detecting N-NDC in environmental samples is crucial. Techniques such as high-resolution mass spectrometry have been employed to identify and quantify nitroso compounds in wastewater, enhancing our understanding of their prevalence and behavior in natural water systems .

Analytical Chemistry Applications

This compound serves as a standard compound in various analytical applications.

- Method Validation : N-NDC is utilized in the validation of analytical methods aimed at detecting nitrosamines in pharmaceutical products. Its presence as a reference standard helps ensure the accuracy and reliability of testing procedures used to monitor drug safety .

- Quality Control : In pharmaceutical manufacturing, controlling impurities like N-NDC is essential for compliance with regulatory standards. Analytical techniques such as UPLC-MS are employed to detect trace levels of nitrosamines, ensuring that drug products meet safety requirements .

Case Study: Mutagenicity Assessment

A recent study assessed the mutagenic potential of N-NDC using the Ames test, which evaluates the mutagenic effects of compounds on bacteria. The results indicated that N-NDC could induce mutations under certain conditions, prompting further investigation into its safety profile as a pharmaceutical impurity .

Table 1: Summary of Analytical Methods for this compound Detection

| Method | Detection Limit | Sample Type | Reference |

|---|---|---|---|

| UPLC-MS | 500 ppb | Pharmaceutical Gel | Schmidtsdorff et al., 2022 |

| High-Resolution MS | Varies | Environmental Samples | Research Article, 2021 |

| GC-MS | 100 ppb | Wastewater | PubChem Database |

Mécanisme D'action

N-Nitrosodiclofenac exerts its effects primarily through its interaction with DNA, leading to mutations and potential carcinogenesis. The nitroso group can form adducts with DNA bases, causing structural changes that interfere with normal cellular processes. This interaction can lead to mutations, which may result in cancer .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Nitrosodimethylamine

- N-Nitrosodiethylamine

- N-Nitrosodibutylamine

- N-Nitrosodiisopropylamine

Uniqueness

N-Nitrosodiclofenac is unique due to its origin from diclofenac, a widely used non-steroidal anti-inflammatory drug. This makes it particularly relevant in the context of pharmaceutical safety and regulatory compliance. Its formation and presence in pharmaceutical products are of significant concern due to its potential mutagenic and carcinogenic properties .

Activité Biologique

N-Nitrosodiclofenac (NODcf) is a nitrosamine derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. Its biological activity, particularly its mutagenic potential and environmental behavior, has garnered significant attention in recent research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is chemically characterized by the formula and is formed through the nitrosation of diclofenac under specific conditions, often involving nitrite presence. The nitrosation process can occur in pharmaceutical formulations, particularly when nitrite contamination is present in gel formulations .

Mutagenicity and Toxicological Studies

Research indicates that this compound exhibits potential mutagenic properties but is classified differently from other potent nitrosamines. According to findings, it may not fall into the high-risk category typically associated with nitrosamines, allowing it to be evaluated under standard regulatory frameworks such as ICH M7 for potential mutagens .

Case Study: Analytical Detection

A study analyzing topical gel formulations containing diclofenac found detectable levels of N-nitroso-diclofenac in one out of four samples, with concentrations reaching 500 ppb. This detection was linked to a higher nitrite concentration in that sample, suggesting that environmental factors can significantly influence the formation of this compound .

Biodegradation and Environmental Impact

This compound's stability and biodegradation have been subjects of investigation due to its persistence in wastewater treatment plants (WWTPs). Research has shown that diclofenac can be transformed into nitroso derivatives through microbial processes in activated sludge systems. Key findings include:

- Biotransformation Mechanisms : The transformation involves nitrifying bacteria that incorporate nitrogen species into diclofenac, leading to the formation of NODcf and other derivatives .

- Microbial Degradation Studies : A bacterial consortium demonstrated a 98% removal rate of diclofenac when used as a sole carbon source, indicating that certain microbial strains can effectively degrade this compound while generating relatively safe by-products .

Table: Summary of Research Findings on this compound

Propriétés

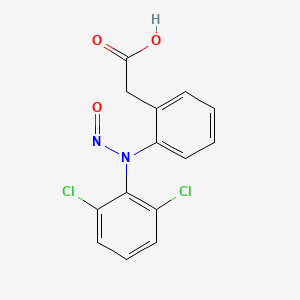

IUPAC Name |

2-[2-(2,6-dichloro-N-nitrosoanilino)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c15-10-5-3-6-11(16)14(10)18(17-21)12-7-2-1-4-9(12)8-13(19)20/h1-7H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJVSFHDJGEONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)N(C2=C(C=CC=C2Cl)Cl)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315521 | |

| Record name | N-Nitrosodiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66505-80-4 | |

| Record name | N-Nitrosodiclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66505-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.